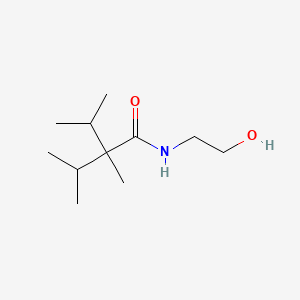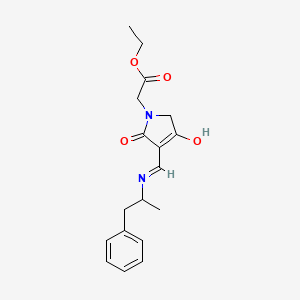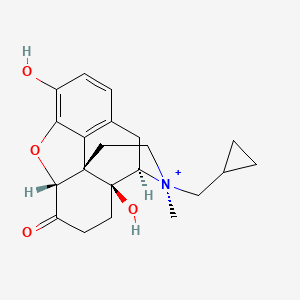
N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide is an organic compound with a complex structure that includes a hydroxyethyl group, dimethyl groups, and an isopropyl group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide typically involves the reaction of 2,3-dimethyl-2-isopropylbutanoic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid catalysts and solvent systems can enhance the efficiency of the process, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted amides or ethers.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: A compound with similar hydroxyethyl functionality but different structural features.
Methyldiethanolamine: Contains hydroxyethyl groups and is used in similar applications.
Uniqueness
N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Propiedades
| 883215-02-9 | |
Fórmula molecular |
C11H23NO2 |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-2,3-dimethyl-2-propan-2-ylbutanamide |
InChI |
InChI=1S/C11H23NO2/c1-8(2)11(5,9(3)4)10(14)12-6-7-13/h8-9,13H,6-7H2,1-5H3,(H,12,14) |
Clave InChI |
CUNIMRNZTKYNGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C(C)C)C(=O)NCCO |
Descripción física |
White to off-white crystalline powder; Refreshing cool aroma |
Solubilidad |
Slightly soluble in water; soluble in hexanes Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







